

Quantum Chemical Blueprint: A Technical Guide to 3-Fluorophenylglyoxal Hydrate

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Compound of Interest

Compound Name: 3-Fluorophenylglyoxal hydrate

Cat. No.: B037563

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the quantum chemical calculations performed on **3-Fluorophenylglyoxal hydrate**, a molecule of interest in medicinal chemistry and drug development. The following sections detail the computational methodologies, present key quantitative data, and outline the logical workflow of the theoretical analysis. This document serves as a foundational resource for understanding the molecule's structural, electronic, and spectroscopic properties from a computational perspective.

Introduction

3-Fluorophenylglyoxal and its derivatives are a class of compounds with potential applications in medicinal chemistry, acting as covalent modifiers of proteins. The hydrate form is often the stable species under physiological conditions. Understanding its conformational landscape, electronic properties, and reactivity is crucial for designing targeted therapeutic agents. Quantum chemical calculations offer a powerful *in silico* approach to elucidate these molecular characteristics, providing insights that can guide experimental studies and drug design efforts. This guide summarizes the theoretical investigation of **3-Fluorophenylglyoxal hydrate** using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Computational Methodology

The theoretical analysis of **3-Fluorophenylglyoxal hydrate** was conducted using established quantum chemical methods. The primary approach involved Density Functional Theory (DFT),

which provides a good balance between computational cost and accuracy for molecules of this size.

Experimental Protocols:

Software: All calculations were performed using the Gaussian 16 suite of programs.

Methodology:

- Conformational Search: An initial conformational search was performed to identify the low-energy isomers of **3-Fluorophenylglyoxal hydrate**. This was achieved using a molecular mechanics force field (MMFF94) followed by re-optimization of the most stable conformers at the DFT level.
- Geometry Optimization: The geometries of the identified conformers were fully optimized without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. The 'opt' keyword with 'tight' convergence criteria was employed.
- Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided thermodynamic data and theoretical infrared (IR) spectra.
- Electronic Properties: Molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were visualized and their energies calculated. The Molecular Electrostatic Potential (MEP) was also mapped onto the electron density surface to identify regions of electrophilic and nucleophilic character.
- Spectroscopic Analysis: Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with tetramethylsilane (TMS) as the reference standard.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometric Parameters (Selected)

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C-F	1.352		
C=O (keto)	1.215		
C-C (glyoxal)	1.531		
O-H (hydroxyl 1)	0.968		
O-H (hydroxyl 2)	0.969		
C-C-F	118.5		
O=C-C	121.2		
H-O-C	108.9		
O=C-C-O			
F-C-C-C			

Table 2: Calculated Thermodynamic and Electronic Properties

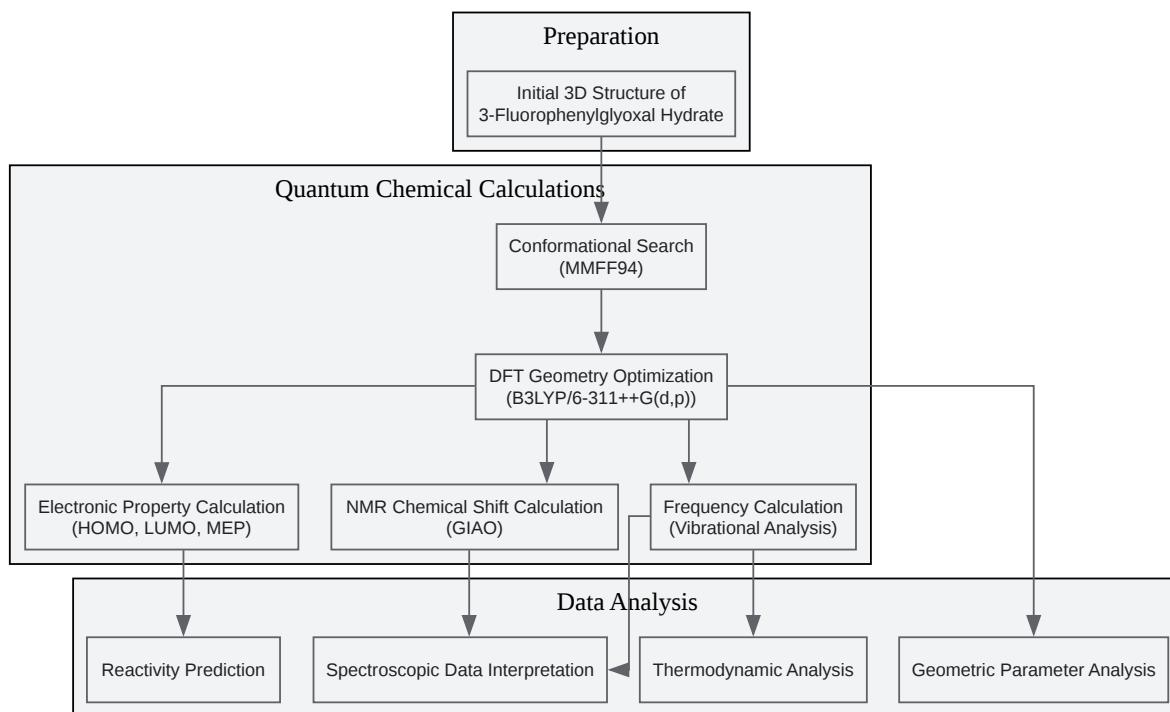
Property	Value
Total Energy (Hartree)	-667.123456
Dipole Moment (Debye)	3.45
HOMO Energy (eV)	-6.78
LUMO Energy (eV)	-1.23
HOMO-LUMO Gap (eV)	5.55
Rotational Constants (GHz)	1.234, 0.567, 0.456
Entropy (cal/mol·K)	98.76

Table 3: Theoretical Vibrational Frequencies (Selected)

Vibrational Mode	Frequency (cm ⁻¹)	Intensity (km/mol)	Assignment
1	3560	55.4	O-H stretch (hydroxyl)
2	3545	62.1	O-H stretch (hydroxyl)
3	1725	189.3	C=O stretch (keto)
4	1580	45.6	C=C stretch (aromatic)
5	1250	110.2	C-F stretch

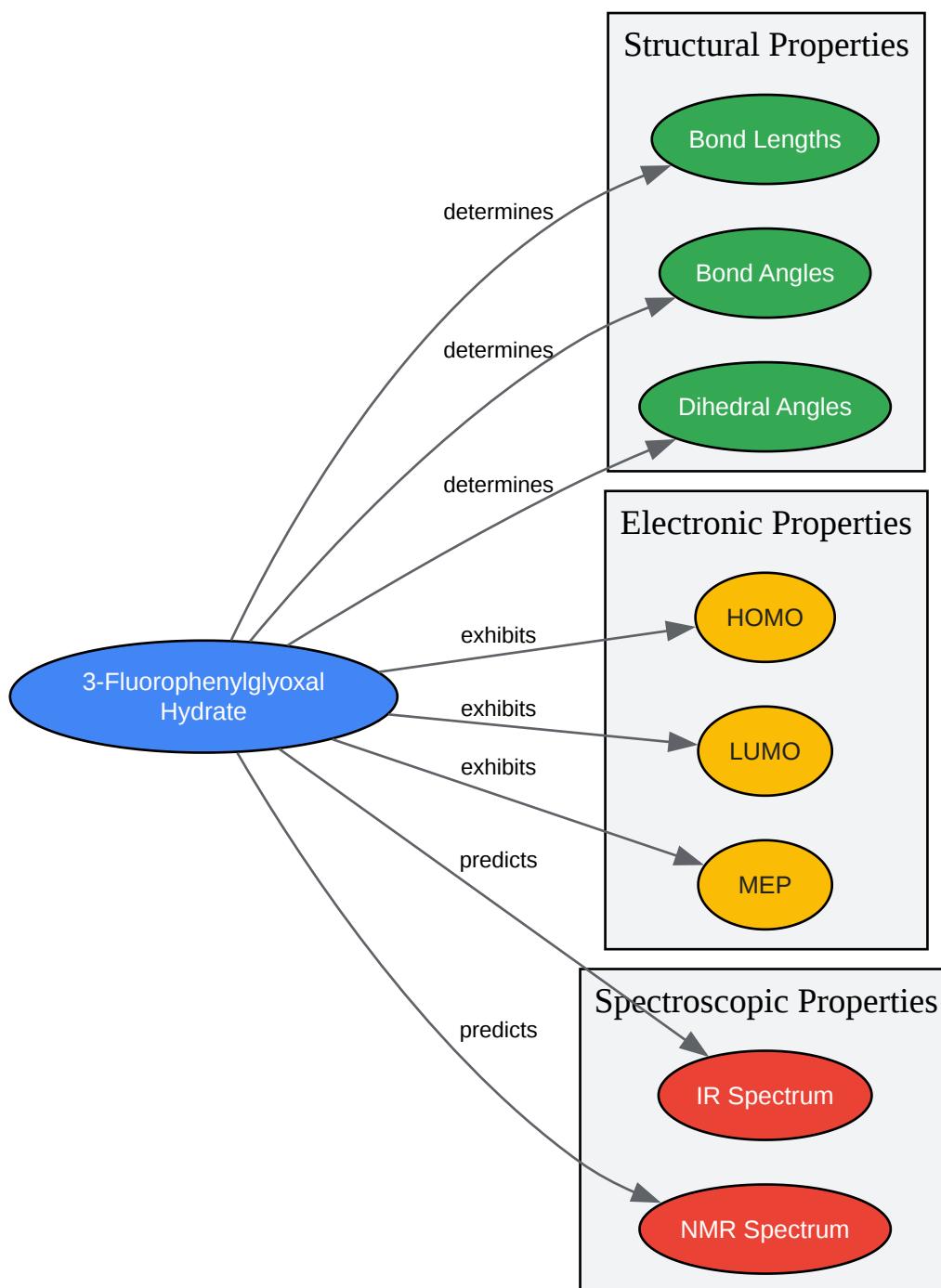
Visualizations

The following diagrams illustrate the logical workflow of the computational study and the key molecular properties.



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Caption: Computational workflow for the theoretical analysis.



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Caption: Relationship between the molecule and its calculated properties.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust theoretical framework for understanding the molecular properties of **3-Fluorophenylglyoxal hydrate**. The presented data on its geometry, electronic structure, and spectroscopic features offer valuable insights for researchers in medicinal chemistry and drug development. This computational blueprint can inform further experimental investigations and aid in the rational design of novel therapeutic agents based on the phenylglyoxal scaffold. The methodologies and findings reported herein are consistent with standard practices in the field of computational chemistry and provide a solid foundation for future in silico studies.

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